
(1-Iodoethenyl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Iodoethenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and an iodoethenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Iodoethenyl)(trimethyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of trimethyltin chloride with an iodoethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (1-Iodoethenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or nickel catalysts are often employed to facilitate coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield organotin amides, while coupling reactions produce complex organic frameworks .
科学的研究の応用
(1-Iodoethenyl)(trimethyl)stannane has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
作用機序
The mechanism of action of (1-Iodoethenyl)(trimethyl)stannane involves its ability to act as an electrophile, facilitating various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Trimethyltin Chloride: Similar in structure but lacks the iodoethenyl group.
Tributyltin Hydride: Another organotin compound with different substituents and reactivity.
Tetramethyltin: A simpler organotin compound with four methyl groups attached to the tin atom.
Uniqueness: (1-Iodoethenyl)(trimethyl)stannane is unique due to the presence of the iodoethenyl group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and material science .
特性
CAS番号 |
857349-87-2 |
|---|---|
分子式 |
C5H11ISn |
分子量 |
316.76 g/mol |
IUPAC名 |
1-iodoethenyl(trimethyl)stannane |
InChI |
InChI=1S/C2H2I.3CH3.Sn/c1-2-3;;;;/h1H2;3*1H3; |
InChIキー |
WAORGDWXVMJUEZ-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(=C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


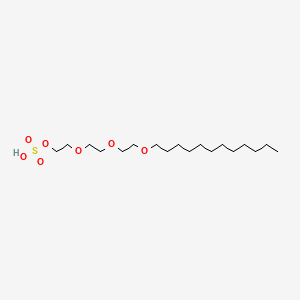
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
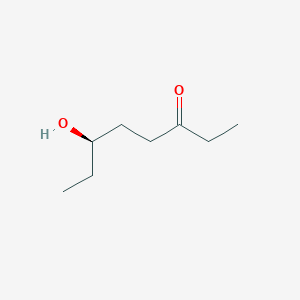
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

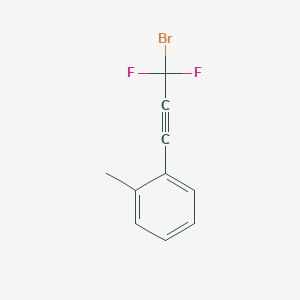
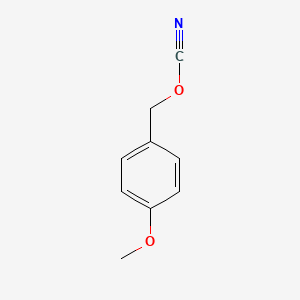
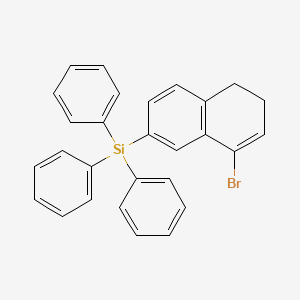
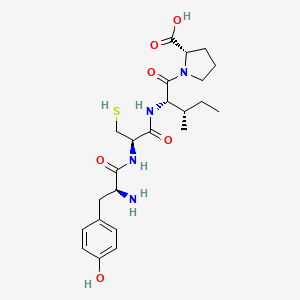
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

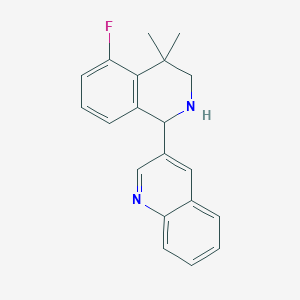
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
